molecular formula C12H17ClFN B13249372 [(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine

[(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine

Cat. No.: B13249372
M. Wt: 229.72 g/mol
InChI Key: CQBUXPSAVALBFT-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)methylamine is a secondary amine featuring a 2-chloro-6-fluorobenzyl group linked to a pentan-3-yl substituent.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]pentan-3-amine

InChI

InChI=1S/C12H17ClFN/c1-3-9(4-2)15-8-10-11(13)6-5-7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3

InChI Key

CQBUXPSAVALBFT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Chemical Properties

Before diving into the preparation methods, it's essential to understand the chemical properties of (2-Chloro-6-fluorophenyl)methylamine:

These properties are crucial for identifying and handling the compound during synthesis.

Synthesis Strategy

Given the lack of specific literature on (2-Chloro-6-fluorophenyl)methylamine, a hypothetical synthesis strategy might involve the following steps:

  • Synthesis of Intermediate Compounds:

    • Prepare 2-chloro-6-fluorobenzaldehyde through selective fluorination of 2-chlorobenzaldehyde.
    • Prepare pentan-3-one through oxidation of pentan-3-ol.
  • Reductive Amination:

    • React 2-chloro-6-fluorobenzaldehyde with pentan-3-one in the presence of an amine source (e.g., ammonia or pentan-3-ylamine) and a reducing agent (e.g., sodium borohydride).
  • Purification:

    • Purify the resulting amine using standard techniques such as chromatography or crystallization.

Data Tables

While specific data for the synthesis of (2-Chloro-6-fluorophenyl)methylamine is limited, general conditions for similar reactions can be summarized as follows:

Reaction Type Conditions Yield
Nucleophilic Substitution Base (e.g., NaOH), solvent (e.g., THF), room temperature Variable
Reductive Amination Reducing agent (e.g., NaBH4), solvent (e.g., MeOH), room temperature Variable
Coupling Reactions Catalyst (e.g., Pd(OAc)2), base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature Variable

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may produce amines or alkanes.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features Evidence ID
(2-Chloro-6-fluorophenyl)methylamine C₁₂H₁₆ClFN ~231.7 (estimated) Pentan-3-yl, 2-Cl-6-F-benzyl Branched aliphatic chain; high lipophilicity N/A
[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine C₁₃H₁₅ClFN₃ 267.73 Imidazole-propyl, 2-Cl-6-F-benzyl Heterocyclic group enhances hydrogen bonding; potential enzyme inhibition
(2-Chloro-6-fluorophenyl)methylamine hydrochloride C₁₀H₁₃Cl₂FN 231.1 Isopropyl, 2-Cl-6-F-benzyl Shorter branched chain; hydrochloride salt improves solubility
4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈Cl₂FN₃ 260.10 Pyrazole ring, 2-Cl-6-F-benzyl Aromatic heterocycle; potential kinase inhibition
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₇ClFN₄ 228.6 Triazole ring, 2-Cl-6-F-benzyl Hydrogen-bonding triazole; antimicrobial or antifungal activity

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility

  • The pentan-3-yl chain in the target compound likely confers higher lipophilicity compared to analogs with shorter chains (e.g., propan-2-yl in ) or heterocycles (e.g., imidazole in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Hydrochloride salts (e.g., ) improve solubility, a feature absent in the target compound.

Biological Activity and Target Interactions

  • Imidazole-containing analogs (e.g., ) may interact with cytochrome P450 enzymes or histamine receptors due to the heterocycle’s nitrogen lone pairs.
  • Pyrazole and triazole derivatives () are associated with kinase inhibition or antimicrobial activity, suggesting divergent therapeutic pathways compared to the aliphatic target compound.

Purity and Commercial Availability Most analogs (e.g., ) are reported at 95% purity, a standard for preclinical compounds.

Biological Activity

(2-Chloro-6-fluorophenyl)methylamine is a compound that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is crucial for assessing its therapeutic applications. This article reviews existing research on the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2-Chloro-6-fluorophenyl)methylamine includes a chloro and fluorine substitution on the phenyl ring, which may influence its biological activity. The presence of the pentan-3-yl amine group suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Enzyme Inhibition : Many amines can act as inhibitors for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The structural features may allow interaction with neurotransmitter receptors or other cell surface receptors, influencing signaling pathways.

Anticancer Activity

A study on related compounds demonstrated significant anticancer effects. For instance, derivatives with similar halogen substitutions showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that (2-Chloro-6-fluorophenyl)methylamine may exhibit comparable potency.

CompoundCell LineIC50 (μM)
FNAHepG21.30
SAHAHepG217.25

The above data illustrates that compounds with structural similarities can effectively inhibit tumor growth, indicating a potential role for (2-Chloro-6-fluorophenyl)methylamine in cancer therapy.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of similar compounds. Compounds containing chlorinated and fluorinated phenyl groups have been shown to interact with dopamine and serotonin receptors, potentially influencing mood and cognition.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of (2-Chloro-6-fluorophenyl)methylamine on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in hepatocellular carcinoma models.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, supporting its potential as an anticancer agent.

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